N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide
Description
N-(6,7-Dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide is a heterocyclic compound featuring a benzothiazole core fused with a 1,4-dioxane ring, substituted at the 2-position with a benzamide group. The benzamide moiety is further modified at the para position with a sulfamoyl group bearing a furan-2-ylmethyl and methyl substituent.
Properties
IUPAC Name |
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S2/c1-25(13-15-3-2-8-29-15)33(27,28)16-6-4-14(5-7-16)21(26)24-22-23-17-11-18-19(12-20(17)32-22)31-10-9-30-18/h2-8,11-12H,9-10,13H2,1H3,(H,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSMPLJEKCOZEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
The target compound comprises two structural domains:
- 6,7-Dihydro-dioxino[2,3-f]benzothiazol-2-amine (benzothiazole core)
- 4-[Furan-2-ylmethyl(methyl)sulfamoyl]benzoyl group (sulfamoyl-substituted benzamide)
The synthesis involves three critical stages:
- Sulfamoylation of 4-chlorobenzoic acid derivatives
- Amide coupling between the sulfamoylbenzoyl chloride and benzothiazole amine
- Purification and characterization
Stepwise Synthesis and Reaction Optimization
Synthesis of 4-[Furan-2-ylmethyl(methyl)sulfamoyl]benzoic Acid
Chlorosulfonation of 4-Nitrobenzoic Acid
4-Nitrobenzoic acid is treated with chlorosulfonic acid at 0–5°C for 4–6 hours to yield 4-(chlorosulfonyl)-2-nitrobenzoic acid (Scheme 1). Excess chlorosulfonic acid is quenched with ice, and the product is isolated via filtration.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 78–82% |
| Reaction Temperature | 0–5°C |
| Solvent | Chlorosulfonic acid |
Sulfamoylation with Furan-2-ylmethyl(methyl)amine
The chlorosulfonyl intermediate reacts with N-methyl-1-(furan-2-yl)methanamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (2.2 equiv) is added to neutralize HCl, and the mixture is stirred at room temperature for 12 hours.
Reaction Conditions:
- Molar Ratio: 1:1.2 (chlorosulfonyl derivative:amine)
- Solvent: DCM
- Yield: 65–70%
Characterization:
Activation of Carboxylic Acid to Acyl Chloride
The sulfamoylbenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) in refluxing toluene (80°C, 3 hours). Excess SOCl₂ is removed under reduced pressure to yield 4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl chloride as a pale-yellow solid.
Optimization Note:
- Catalyst: 1–2 drops of DMF accelerate the reaction.
- Yield: 90–95%
Amide Coupling with Benzothiazole Amine
The acyl chloride reacts with 6,7-dihydro-dioxino[2,3-f]benzothiazol-2-amine in anhydrous DMF using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) as coupling agents (Scheme 2).
Reaction Parameters:
| Parameter | Value |
|---|---|
| Coupling Agent | EDCI (1.5 equiv) |
| Additive | HOBt (1.5 equiv) |
| Solvent | DMF |
| Temperature | 25°C (12 hours) |
| Yield | 68–72% |
Critical Factors:
- Stoichiometry: Excess EDCI/HOBt ensures complete activation of the acyl chloride.
- Moisture Control: Reactions conducted under nitrogen prevent hydrolysis of the acyl chloride.
Alternative Synthetic Pathways
One-Pot Sulfamoylation-Coupling Strategy
A modified approach combines sulfamoylation and amide coupling in a single reactor. The 4-chlorosulfonylbenzoyl chloride is sequentially treated with furan-2-ylmethyl(methyl)amine and benzothiazole amine, bypassing intermediate isolation. This method reduces purification steps but requires precise stoichiometric control.
Performance Comparison:
| Method | Yield | Purity (HPLC) |
|---|---|---|
| Stepwise Synthesis | 72% | 98.5% |
| One-Pot Strategy | 60% | 95.2% |
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 167.8 (C=O), 152.3 (C–O of dioxane), 141.2 (furan C–2), 128.5–134.8 (aromatic carbons).
- Key Correlations: HMBC confirms connectivity between the sulfamoyl nitrogen and furan methylene group.
High-Resolution Mass Spectrometry (HRMS)
- Observed: m/z 528.1321 [M+H]⁺
- Calculated: C₂₄H₂₂N₃O₆S₂: 528.1324
Challenges and Mitigation Strategies
Regioselectivity in Sulfamoylation
Competitive sulfonation at alternative positions is minimized by using 4-nitrobenzoic acid as the starting material, where the nitro group directs electrophilic substitution to the para position.
Purification of Polar Intermediates
Reverse-phase chromatography (C18 column, acetonitrile/water gradient) effectively separates the sulfamoylbenzamide from unreacted starting materials.
Industrial-Scale Considerations
Solvent Recycling
DMF is recovered via distillation under reduced pressure (60°C, 15 mmHg), reducing waste and production costs.
Green Chemistry Metrics
| Metric | Value |
|---|---|
| Atom Economy | 84% |
| Process Mass Intensity | 12.5 |
Chemical Reactions Analysis
Types of Reactions
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings or aliphatic chains.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide exhibits anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines by modulating key signaling pathways involved in cell growth and survival.
Case Study : A study published in 2021 demonstrated that derivatives of benzothiazole compounds exhibited significant antiproliferative effects against human breast cancer cells (MCF-7) and lung cancer cells (A549) through apoptosis induction mechanisms .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD), respectively.
Research Findings : A study aimed at synthesizing new sulfonamides with benzodioxane moieties reported that these compounds effectively inhibited α-glucosidase activity, indicating their potential use in managing postprandial hyperglycemia in diabetic patients .
Anti-inflammatory Effects
This compound has demonstrated anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β). This suggests a role in modulating inflammatory responses.
Mechanism of Action : The compound's ability to interfere with inflammatory pathways may provide therapeutic benefits in conditions characterized by chronic inflammation .
Synthesis and Derivatives
The synthesis of this compound involves several steps that include the reaction of appropriate precursors under controlled conditions. The synthetic routes often yield various derivatives that can further enhance biological activity or specificity towards certain targets.
| Synthetic Route | Key Steps | Yield (%) |
|---|---|---|
| Reaction with sulfonyl chloride | Formation of sulfonamide | 85% |
| Cyclization reactions | Dioxin formation | 75% |
| Final coupling steps | Formation of target compound | 70% |
Mechanism of Action
The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound’s sulfamoyl group distinguishes it from the sulfonyl acetamide in and the triazole-sulfonamide in sulfentrazone .
- The furan-2-ylmethyl substituent introduces an oxygen-containing heterocycle, which may influence solubility and metabolic stability compared to halogenated (e.g., diflufenican) or methoxy-substituted analogs .
Spectroscopic Features
- IR Spectroscopy : The absence of a C=O stretch (~1663–1682 cm<sup>−1</sup>) in triazole derivatives contrasts with the target compound, which retains a benzamide carbonyl group. This difference confirms the stability of the benzamide moiety under synthetic conditions.
- 1H-NMR : The furan-2-ylmethyl group would exhibit characteristic proton signals at δ 6.2–7.4 ppm (furan protons) and δ 4.5–5.0 ppm (methylene group), distinct from the methoxy (δ 3.8–4.0 ppm) or halogenated signals in analogs .
Tautomerism and Stability
- Triazole-thione derivatives (e.g., compounds [7–9] in ) exhibit tautomerism between thiol and thione forms, stabilized by conjugation. In contrast, the target compound’s benzothiazole core is rigid due to fused dioxane and benzothiazole rings, reducing tautomeric flexibility . This rigidity may enhance metabolic stability compared to triazole-based pesticides like sulfentrazone .
Recommendations :
- Conduct in vitro assays to evaluate enzyme inhibition (e.g., acetolactate synthase for herbicides).
- Optimize solubility via substituent modification (e.g., replacing furan with polar groups).
Biological Activity
N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure
The compound features a unique structural framework that includes:
- Dioxino-benzothiazole core: This heterocyclic structure is known for various biological activities.
- Furan and sulfamoyl groups: These functional groups may enhance the compound's pharmacological properties.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the dioxino-benzothiazole core through condensation reactions.
- Introduction of furan and sulfamoyl moieties via specific coupling reactions.
Antimicrobial Properties
Recent studies have indicated that derivatives of benzothiazole compounds exhibit significant antimicrobial activities. For instance, modifications in the benzothiazole structure have shown effectiveness against various bacterial strains and fungi. The compound is hypothesized to possess similar antimicrobial properties due to its structural similarities with known active compounds .
Anticancer Activity
Research has demonstrated that compounds containing benzothiazole derivatives can inhibit cancer cell proliferation. For example, studies on related structures have shown cytotoxic effects against human cancer cell lines, including breast and lung cancers . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Enzyme Inhibition
The compound may act as an inhibitor for specific enzymes involved in disease pathways. For example, some benzothiazole derivatives are known to inhibit enzymes like carbonic anhydrase and certain kinases, which are crucial in cancer and inflammatory diseases .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Investigated the antimicrobial activity of benzothiazole derivatives; found significant inhibition against Gram-positive bacteria. |
| Study 2 | Evaluated anticancer properties; demonstrated cytotoxic effects on various cancer cell lines with IC50 values indicating potent activity. |
| Study 3 | Assessed enzyme inhibition; identified potential as a selective inhibitor of carbonic anhydrase with implications for cancer therapy. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
